4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-methylbenzoate
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Overview
Description
4-(3,3,6,6-Tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-methylbenzoate is a complex organic compound with a unique structure. It belongs to the class of xanthenes, which are known for their diverse pharmacological and biological activities. This compound is characterized by its multiple ring structures and various functional groups, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-methylbenzoate typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with benzaldehyde in the presence of acetic acid under microwave irradiation. The reaction is carried out at 110°C for 15 minutes under 80 W power, followed by cooling and pouring the reaction mixture into water to obtain the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is advantageous due to its high yield, short reaction time, and eco-friendly conditions .
Chemical Reactions Analysis
Types of Reactions
4-(3,3,6,6-Tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted xanthenes, which may exhibit different pharmacological properties .
Scientific Research Applications
4-(3,3,6,6-Tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antibacterial and antitumor activities.
Medicine: Investigated for its hypotensive and antiproliferative effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-methylbenzoate involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to changes in cellular processes. For example, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis, while its antitumor effects could be related to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3,3,6,6-Tetramethyl-9-(phenyl)-1,8-dioxo-2,3,4,5,6,7-hexahydroxanthene
- 1,8-Dioxo-octahydroxanthene
Uniqueness
4-(3,3,6,6-Tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-methylbenzoate is unique due to its specific substitution pattern and the presence of multiple functional groups.
Properties
Molecular Formula |
C31H32O5 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
[4-(3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-xanthen-9-yl)phenyl] 2-methylbenzoate |
InChI |
InChI=1S/C31H32O5/c1-18-8-6-7-9-21(18)29(34)35-20-12-10-19(11-13-20)26-27-22(32)14-30(2,3)16-24(27)36-25-17-31(4,5)15-23(33)28(25)26/h6-13,26H,14-17H2,1-5H3 |
InChI Key |
XUSODRXTQMIXGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C3C4=C(CC(CC4=O)(C)C)OC5=C3C(=O)CC(C5)(C)C |
Origin of Product |
United States |
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